![molecular formula C15H15ClN4OS B2754072 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-07-4](/img/structure/B2754072.png)
3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system with nitrogen atoms at positions 1, 2, and 4 of the triazole ring and positions 3 and 7 of the pyrimidine ring. The compound also has a propyl (three-carbon alkyl) group attached at position 5, a thioether linkage to a 2-chlorobenzyl group at position 3, and a ketone functionality at position 7 .Chemical Reactions Analysis
Triazolopyrimidines, like other heterocyclic compounds, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present on the ring. The thioether and ketone functionalities in this compound could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the polar ketone group, the potentially polarizable thioether linkage, and the aromatic rings in this compound suggest that it might have moderate polarity. The compound is likely to be solid at room temperature given the presence of the rigid, planar triazolopyrimidine core .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has shown that [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be synthesized through various chemical reactions, producing compounds with potential antimicrobial activities. These synthesis processes involve reactions with different reagents, leading to novel [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives. Such compounds have been evaluated for their antimicrobial properties, indicating their potential in developing new therapeutic agents (El-Agrody et al., 2001).
Antimicrobial Activities
Several studies have explored the antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance, novel synthetic pathways have led to the creation of compounds tested against various microbial strains, showing promising antibacterial and antifungal activities. This highlights the potential of such derivatives in addressing microbial resistance and developing new antimicrobial agents (Mahmoud & El-Shahawi, 2008).
Antitumor Activities
Research into [1,2,4]triazolo[4,3-a]pyrimidine derivatives has also included investigations into their potential antitumor activities. By synthesizing and screening a variety of compounds, some derivatives have demonstrated inhibitory effects on cancer cell growth, indicating their potential application in cancer treatment. The structural variability within this class of compounds allows for the exploration of diverse biological activities and the development of targeted therapies (Farghaly et al., 2012).
Development of Selective Receptor Antagonists
Further research has explored the use of [1,2,4]triazolo[4,3-a]pyrimidine derivatives as selective receptor antagonists. For example, studies on the synthesis and evaluation of these compounds have led to the identification of potential antiasthma agents, showcasing the versatility of this chemical class in modulating biological pathways and receptors. This underscores the potential for developing targeted therapies for various diseases (Medwid et al., 1990).
将来の方向性
特性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-5-11-8-13(21)17-14-18-19-15(20(11)14)22-9-10-6-3-4-7-12(10)16/h3-4,6-8H,2,5,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWXMXJFKXVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2753991.png)
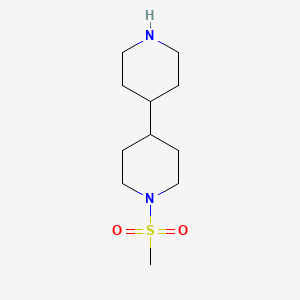

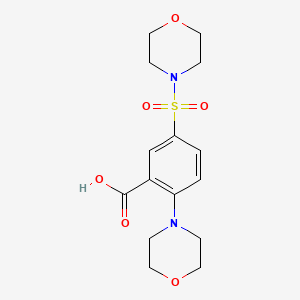
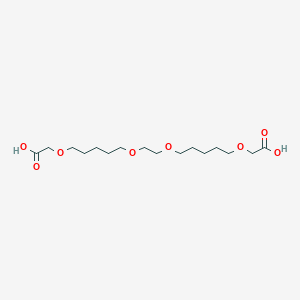
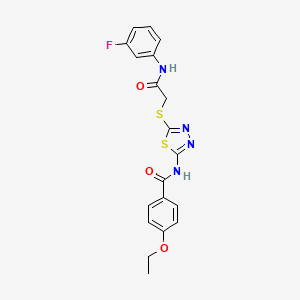
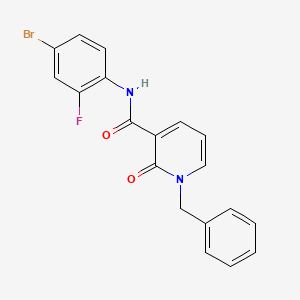
![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2754005.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2754007.png)

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide](/img/structure/B2754010.png)
